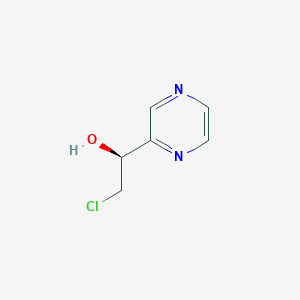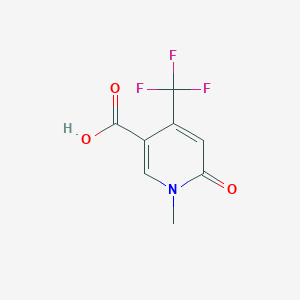
(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a difluorobenzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and difluoromethane.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed via cyclization reactions involving appropriate amine precursors.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrrolidine ring under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or pyrrolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine: Unique due to its difluorobenzodioxole moiety.
(2R)-2-(1,3-benzodioxol-4-yl)pyrrolidine: Lacks the difluoro substitution, leading to different chemical properties.
(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, affecting its reactivity and applications.
Uniqueness
The presence of the difluorobenzodioxole moiety in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H11F2NO2 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8/h1,3,5,8,14H,2,4,6H2/t8-/m1/s1 |
Clé InChI |
WIZTWMGNTAHDEN-MRVPVSSYSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C3C(=CC=C2)OC(O3)(F)F |
SMILES canonique |
C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)



![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)


![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)



![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)

